molecular formula C8H15NO4 B558033 Boc-beta-Ala-OH CAS No. 3303-84-2

Boc-beta-Ala-OH

Cat. No. B558033
CAS RN: 3303-84-2
M. Wt: 189.21 g/mol
InChI Key: WCFJUSRQHZPVKY-UHFFFAOYSA-N
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Patent
US07138520B2

Procedure details

Triethylamine (6.2 mL, 45 mmol) was added to a solution of 3-aminopropionic acid (2.67 g, 30.0 mmol) in 50% aqueous dioxane (30 mL). BOC-ON (8.15 g, 33.1 mmol) was added and the reaction stirred for 3 h at room temperature. The reaction solution was diluted with H2O (40 mL) and ethyl acetate (60 mL). The aqueous layer was isolated, washed with ethyl acetate, and acidified with a 5% citric acid solution. The aqueous layer was subsequently extracted with ethyl acetate. The organic fractions were combined and evaporated to yield L2 as a cream solid (3.64 g, 62.8%). 1H NMR (d6-DMSO, 300 MHz): δ 1.35 (s, 9H, CH3), 2.33 (t, 2H, CH2), 3.11 (q, 2H, CH2), 6.67 (t, 1H, NH).
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
62.8%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[CH3:14][C:15]([O:18][C:19](ON=C(C1C=CC=CC=1)C#N)=[O:20])([CH3:17])[CH3:16]>O1CCOCC1.O.C(OCC)(=O)C>[C:15]([O:18][C:19]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:20])([CH3:17])([CH3:16])[CH3:14]

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.67 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8.15 g
Type
reactant
Smiles
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was isolated
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was subsequently extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: PERCENTYIELD 62.8%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.